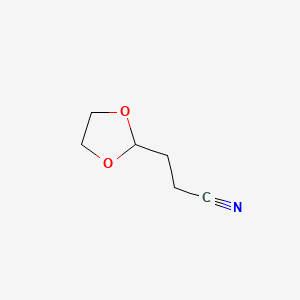

1,3-Dioxolane-2-propiononitrile

Descripción general

Descripción

1,3-Dioxolane-2-propiononitrile is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development and Formulation:

1,3-Dioxolane-2-propiononitrile is used as an intermediate in the synthesis of pharmaceutical compounds. Its nitrile group can participate in nucleophilic reactions, making it valuable for creating various drug molecules. For instance, it has been explored in the synthesis of anti-cancer agents and other therapeutics due to its ability to form stable complexes with biologically active molecules .

Pharmacokinetics:

The compound has been analyzed using High-Performance Liquid Chromatography (HPLC) methods for pharmacokinetic studies. The reverse phase HPLC method allows for the effective separation and analysis of DPN, facilitating its use in understanding drug metabolism and distribution .

Analytical Chemistry

Separation Techniques:

DPN is commonly employed in analytical chemistry for the separation of compounds in complex mixtures. It can be effectively isolated using HPLC with specific mobile phases that include acetonitrile and water, which are essential for ensuring accurate analytical results. This method has been shown to be scalable and suitable for preparative separations, making it a versatile tool in laboratories .

Mass Spectrometry Applications:

For mass spectrometry (MS) applications, DPN's compatibility with formic acid as a mobile phase component enhances its detection sensitivity. This property is particularly useful in metabolomics and environmental analysis where precise quantification of trace compounds is required .

Material Science

Polymer Synthesis:

DPN can serve as a monomer or co-monomer in the synthesis of polymers. Its incorporation into polymer chains can enhance properties such as thermal stability and solubility. Research indicates that polymers derived from DPN exhibit improved mechanical properties compared to traditional polymers .

Stabilization of Reactive Intermediates:

In material science, DPN has been studied for its ability to stabilize reactive intermediates during polymerization processes. The presence of the dioxolane ring structure helps prevent premature polymerization that can occur with other reactive compounds .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Pharmacokinetics | Analyzed the absorption and metabolism of DPN | Demonstrated effective separation using HPLC; revealed insights into metabolic pathways |

| Polymer Synthesis Research | Investigated DPN as a monomer | Showed enhanced mechanical properties in resultant polymers compared to conventional materials |

| Analytical Method Development | Developed a new HPLC method for DPN analysis | Achieved high sensitivity and reproducibility, suitable for complex sample matrices |

Propiedades

Número CAS |

4388-58-3 |

|---|---|

Fórmula molecular |

C6H9NO2 |

Peso molecular |

127.14 g/mol |

Nombre IUPAC |

3-(1,3-dioxolan-2-yl)propanenitrile |

InChI |

InChI=1S/C6H9NO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-2,4-5H2 |

Clave InChI |

ILNCXUYVDNKISU-UHFFFAOYSA-N |

SMILES |

C1COC(O1)CCC#N |

SMILES canónico |

C1COC(O1)CCC#N |

Key on ui other cas no. |

4388-58-3 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.